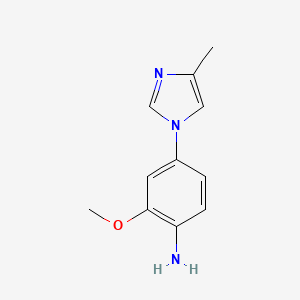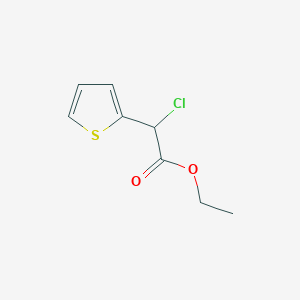
Ethyl 2-chloro-2-thiophen-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-thiophen-2-ylacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-thiophen-2-ylacetate typically involves the chlorination of ethyl 2-thiophen-2-ylacetate. One common method is the reaction of ethyl 2-thiophen-2-ylacetate with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces a chlorine atom at the alpha position of the ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2-thiophen-2-ylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-thiophen-2-ylacetate or ethyl 2-thiocyanato-2-thiophen-2-ylacetate.
Oxidation: Products include ethyl 2-chloro-2-thiophen-2-ylsulfoxide or ethyl 2-chloro-2-thiophen-2-ylsulfone.
Reduction: The major product is ethyl 2-chloro-2-thiophen-2-ylmethanol.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-thiophen-2-ylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-2-thiophen-2-ylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-thiophen-2-ylacetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-thiophen-2-ylacetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Ethyl 2-iodo-2-thiophen-2-ylacetate: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its chloro counterpart.
Uniqueness
Ethyl 2-chloro-2-thiophen-2-ylacetate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions
Propriétés
Formule moléculaire |
C8H9ClO2S |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
Clé InChI |
IAGNBJOHMOSJKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)


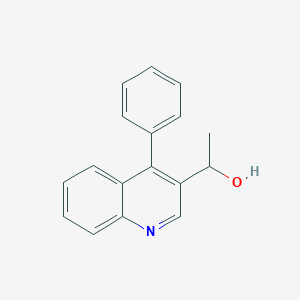
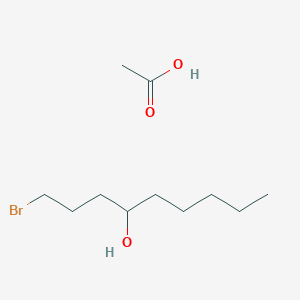


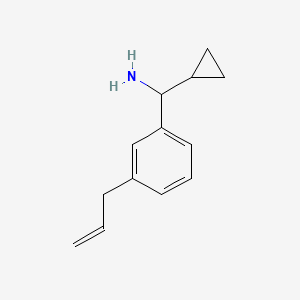
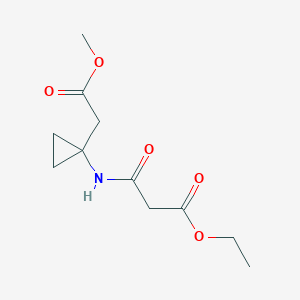
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
